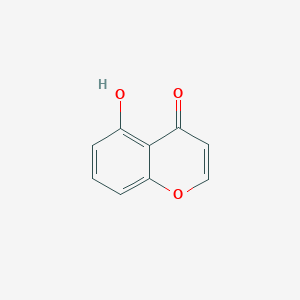

5-hydroxy-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMXMDVAKVSKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=O)C=COC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420482 | |

| Record name | 5-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3952-69-0 | |

| Record name | 5-Hydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3952-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pervasive Scaffold: A Technical Guide to the Natural Sources of 5-hydroxy-4H-chromen-4-one

Abstract

The 5-hydroxy-4H-chromen-4-one core is a privileged heterocyclic scaffold that forms the foundation for a vast array of naturally occurring bioactive compounds. While the unsubstituted parent molecule is a key biosynthetic intermediate, it is its derivatives—ubiquitous in the plant and microbial kingdoms—that have garnered significant attention from researchers in drug discovery and natural product chemistry. This technical guide provides an in-depth exploration of the natural sources of compounds based on this essential chromone structure. We will delve into the biosynthetic origins, detailing the enzymatic machinery responsible for its formation, and present comprehensive, field-proven methodologies for the extraction, isolation, and characterization of these valuable natural products. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this versatile chemical scaffold.

Introduction: The Significance of the this compound Core

Chromones (4H-1-benzopyran-4-ones) are a major class of oxygen-containing heterocyclic compounds widely distributed in nature.[1] The this compound structure is of particular importance as it is a fundamental building block for numerous flavonoids and other phenolic compounds.[2] The presence of the 5-hydroxyl group is a key feature, influencing the molecule's chemical reactivity and biological activity. This hydroxyl group can form a strong intramolecular hydrogen bond with the adjacent carbonyl group, which impacts its spectroscopic properties and its interactions with biological targets.[1]

The interest in this scaffold is driven by the diverse and potent biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[3][4][5] Understanding the natural origins of this core structure is paramount for the discovery of new therapeutic agents and for the development of sustainable methods for their production.

Biosynthesis: The Genesis of the Chromone Scaffold

The biosynthesis of the this compound core is primarily rooted in the polyketide pathway, a fundamental route for the production of a wide range of secondary metabolites in plants and microorganisms.[2][6] The key enzymatic players in this process are Type III polyketide synthases (PKSs).

A pivotal enzyme in this pathway is pentaketide chromone synthase (PCS) , which has been identified in plants like Aloe arborescens.[6][7] This enzyme catalyzes the formation of a pentaketide chromone, 5,7-dihydroxy-2-methylchromone, through the condensation of five molecules of malonyl-CoA.[6][8] The formation of the core this compound structure is an intrinsic part of this process, which can be followed by various enzymatic modifications such as methylation, glycosylation, and the addition of other substituents, leading to the vast diversity of naturally occurring chromone derivatives.

Another significant biosynthetic route, particularly for 2-substituted chromones, involves the cyclization of chalcone intermediates, which are themselves products of the phenylpropanoid and polyketide pathways.[2]

Below is a diagram illustrating the generalized polyketide pathway leading to the this compound scaffold.

Caption: A general workflow for the extraction and isolation of chromone derivatives.

Step-by-Step Extraction Protocol (General)

This protocol provides a general guideline for the extraction of chromone derivatives from plant material. The choice of solvent and specific conditions may need to be optimized based on the source material and the target compound's polarity.

-

Material Preparation: Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a fine powder using a mechanical grinder.

-

Solvent Extraction:

-

Macerate the powdered material in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional shaking.

-

Alternatively, for more efficient extraction, perform Soxhlet extraction for 6-8 hours.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

-

Storage: Store the crude extract in a desiccator at 4°C until further processing.

Step-by-Step Isolation Protocol: Column and HPLC Chromatography

A. Column Chromatography (Initial Fractionation)

-

Column Packing:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped. [9]2. Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate completely.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column. [10]3. Elution:

-

Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate, and so on). [11]4. Fraction Collection: Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Fraction Pooling: Combine fractions with similar TLC profiles.

B. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

System and Column: Utilize a preparative HPLC system equipped with a UV-Vis or photodiode array (PDA) detector. A C18 reverse-phase column is commonly used for the purification of chromones. [12]2. Mobile Phase: A typical mobile phase consists of a gradient of water (often with 0.1% formic acid to improve peak shape) and acetonitrile or methanol.

-

Sample Preparation: Dissolve the partially purified fraction from column chromatography in the mobile phase and filter through a 0.45 µm syringe filter.

-

Injection and Elution: Inject the sample onto the column and run the optimized gradient elution program.

-

Fraction Collection: Collect the peaks corresponding to the target compound based on the retention time and UV-Vis spectrum.

-

Purity Check: Assess the purity of the isolated compound using analytical HPLC.

Structural Characterization

Once a pure compound is isolated, its chemical structure is elucidated using a combination of spectroscopic techniques.

| Technique | Information Provided |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can offer clues about the structure. |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Provides information about the number, environment, and connectivity of protons. ¹³C NMR: Provides information about the number and types of carbon atoms. 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete structural elucidation. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the chromophore system of the molecule. |

For the parent this compound, the following data can be expected:

-

Molecular Formula: C₉H₆O₃

-

Molecular Weight: 162.14 g/mol

Conclusion and Future Perspectives

The this compound scaffold is a cornerstone of natural product chemistry, with its derivatives showcasing a remarkable breadth of biological activities. Plants and microorganisms, particularly endophytic fungi, represent a vast and largely untapped reservoir of novel chromone structures. The methodologies outlined in this guide provide a robust framework for the systematic exploration of these natural sources. As our understanding of the biosynthesis of these compounds deepens, opportunities for metabolic engineering and synthetic biology approaches to produce these valuable molecules in a sustainable and scalable manner will undoubtedly expand. The continued investigation into the natural sources of this compound and its derivatives holds immense promise for the future of drug discovery and development.

References

- Abe, I., & Morita, H. (2010). A Plant Type III Polyketide Synthase that Produces Pentaketide Chromone. Journal of Biological Chemistry, 285(51), 40091–40098.

- Chen, J., et al. (2020). A possible biosynthetic pathway of 2-(2-phenylethyl)chromone in agarwood via polyketide synthase. Scientific Reports, 10(1), 1-12.

- Liao, C., et al. (2016). Exploiting the Biosynthetic Potential of Type III Polyketide Synthases. Molecules, 21(7), 806.

- Obara, K., et al. (2023). Identification of a diarylpentanoid-producing polyketide synthase in the biosynthesis of 2-(2-phenylethyl)chromones in agarwood. Journal of Plant Research, 136(5), 621-630.

-

SIELC Technologies. (n.d.). Separation of 4-Chromone on Newcrom R1 HPLC column. Retrieved from [Link]

- Abe, I., et al. (2005). A Plant Type III Polyketide Synthase that Produces Pentaketide Chromone. Journal of the American Chemical Society, 127(4), 1162-1163.

- Brito, I., et al. (2008). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(1), o285.

-

Oud Academia. (n.d.). High-Performance Liquid Chromatography (HPLC) for chromone detection. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Column chromatography. Retrieved from [Link]

- Orhan, I. E. (2012). Column Chromatography for Terpenoids and Flavonoids. In Terpenoids and Flavonoids. IntechOpen.

- Ghosh, S., et al. (2016). 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties. Indian Journal of Pharmacology, 48(3), 304–311.

- Murata, A., Ito, T., & Suzuki, T. (1968). Syntheses of alkyl substituted 5-hydroxychromones and their reactions with iron(III). Bunseki Kagaku, 17(11), 1363-1368.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Sheffield. (n.d.). How to run column chromatography. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

- da Silva, L. C., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.

- Ge, H., et al. (2021). Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. RSC Advances, 11(35), 21551-21564.

- Ghosh, S., et al. (2016). 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties. Indian Journal of Pharmacology, 48(3), 304-311.

- Wang, Y., et al. (2019). The antitumor activity of naturally occurring chromones: A review. Fitoterapia, 135, 114-129.

-

University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Haloaromatics and Quinones on Newcrom B Column. Retrieved from [Link]

- Brito, I., et al. (2008). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o285.

- da Silva, L. C. N., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.

- Yilmaz, E. I., et al. (2021). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry, 21(14), 1851-1859.

-

Gilson, Inc. (n.d.). Sample Purification Solutions. Retrieved from [Link]

- Singh, R., & Singh, S. (2011). HPLC Separation of Anthraquinones from Rhubarbs.

-

PubChemLite. (n.d.). This compound (C9H6O3). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ¹H NMR of Compound 9'. Retrieved from [Link]

- Zhang, Y., et al. (2022). Anti-Tumor Secondary Metabolites Originating from Fungi in the South China Sea's Mangrove Ecosystem. Marine Drugs, 20(12), 768.

- Santos, C. M. M., & Silva, A. M. S. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). In Advances in Heterocyclic Chemistry (Vol. 137, pp. 1-135). Academic Press.

- Santos, C. M. M., & Silva, A. M. S. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). In Advances in Heterocyclic Chemistry (Vol. 137, pp. 1-135). Academic Press.

- Lim, C. H., et al. (2005). Isolation and anti-fungal activities of 2-hydroxymethyl-chroman-4-one Produced by Burkholderia sp. MSSP. The Journal of Antibiotics, 57(12), 726-731.

- Glembiowska, A., et al. (2022). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 24(18), 7069-7079.

- Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823.

Sources

- 1. 5-Hydroxy-7-methoxy-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antitumor activity of naturally occurring chromones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. web.uvic.ca [web.uvic.ca]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. researchgate.net [researchgate.net]

- 12. oudacademia.com [oudacademia.com]

A Technical Guide to the Synthesis of Novel 5-Hydroxy-4H-Chromen-4-One Derivatives

Abstract

The 5-hydroxy-4H-chromen-4-one scaffold is a privileged structure in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for preparing these valuable compounds. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of key reactions, offering field-proven insights into experimental choices and protocol optimization. Detailed, step-by-step methodologies for established and novel synthetic routes are presented, supported by quantitative data and visual aids to facilitate practical application in the laboratory.

Introduction: The Significance of the this compound Moiety

The 4H-chromen-4-one, or chromone, core is a recurring motif in a vast number of naturally occurring and synthetic bioactive molecules. The introduction of a hydroxyl group at the C-5 position imparts unique physicochemical properties, including the ability to form a strong intramolecular hydrogen bond with the C-4 carbonyl group.[1] This structural feature influences the planarity of the molecule and its interaction with biological targets.[1]

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] This has cemented their status as a critical pharmacophore in the development of new therapeutic agents. Consequently, the development of efficient and versatile synthetic methodologies to access novel analogues of this scaffold is of paramount importance to the medicinal chemistry community.

This guide will explore the most reliable and innovative synthetic pathways to this compound derivatives, with a focus on providing the practical knowledge necessary for their successful synthesis and characterization.

Foundational Synthetic Strategies: Building the Chromone Core

The construction of the this compound scaffold can be broadly approached through several key synthetic disconnections. The most time-honored and robust methods involve the cyclization of a 1,3-dicarbonyl intermediate, which is often generated in situ from readily available starting materials.

The Baker-Venkataraman Rearrangement: A Cornerstone of Chromone Synthesis

The Baker-Venkataraman rearrangement is a classic and highly reliable method for the synthesis of 1,3-diketones, which are immediate precursors to chromones.[4] The reaction involves the base-catalyzed intramolecular rearrangement of an o-acyloxyacetophenone.

Mechanism and Rationale: The reaction proceeds via the formation of an enolate from the acetophenone, which then undergoes an intramolecular acyl transfer from the phenolic oxygen to the enolate carbon. The resulting intermediate then collapses to form the more stable 1,3-diketone. The choice of base is critical; it must be strong enough to deprotonate the α-carbon of the acetophenone but not so strong as to cause unwanted side reactions. Anhydrous conditions are essential to prevent hydrolysis of the ester starting material.[5]

Experimental Protocol: Synthesis of 1-(2,6-dihydroxyphenyl)-3-phenylpropane-1,3-dione via Baker-Venkataraman Rearrangement

Materials:

-

2-acetyl-1,3-phenylene dibenzoate (1 equivalent)

-

Anhydrous Pyridine

-

Potassium Hydroxide (KOH) pellets (4 equivalents)

-

10% Acetic Acid

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 2-acetyl-1,3-phenylene dibenzoate in anhydrous pyridine.

-

To the stirred solution, add freshly powdered KOH pellets portion-wise over 15 minutes, ensuring the temperature does not exceed 50°C.

-

Continue stirring at room temperature for 1 hour. The formation of a yellow precipitate indicates the formation of the potassium salt of the diketone.

-

Pour the reaction mixture into a beaker containing crushed ice and slowly add 10% acetic acid with vigorous stirring until the solution is acidic.

-

Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold water.

-

The crude 1-(2,6-dihydroxyphenyl)-3-phenylpropane-1,3-dione can be used in the subsequent cyclization step without further purification.

Acid-Catalyzed Cyclization to this compound:

The 1,3-diketone intermediate is readily cyclized to the corresponding chromone under acidic conditions. This dehydration reaction is typically efficient and high-yielding.

Experimental Protocol: Cyclization to 5-Hydroxy-2-phenyl-4H-chromen-4-one

Materials:

-

1-(2,6-dihydroxyphenyl)-3-phenylpropane-1,3-dione (1 equivalent)

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalytic amount)

-

Ice

Procedure:

-

Suspend the crude 1,3-diketone in glacial acetic acid in a round-bottom flask.

-

Add a few drops of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 5-hydroxy-2-phenyl-4H-chromen-4-one.

The Allan-Robinson Reaction: A Direct Approach to Flavones

The Allan-Robinson reaction provides a more direct route to flavones (2-phenyl-4H-chromen-4-ones) by reacting an o-hydroxyaryl ketone with an aromatic anhydride in the presence of its corresponding sodium salt.[2]

Mechanism and Rationale: This reaction proceeds through a series of steps including O-acylation, an intramolecular aldol-type condensation, and subsequent dehydration to form the chromone ring. The aromatic anhydride serves as both the acylating agent and the source of the C-2 and phenyl substituents of the flavone.

Experimental Protocol: Synthesis of 5,7-Dihydroxyflavone via Allan-Robinson Reaction

Materials:

-

2,4,6-Trihydroxyacetophenone (1 equivalent)

-

Benzoic anhydride (2.5 equivalents)

-

Sodium benzoate (1 equivalent)

-

Anhydrous conditions

Procedure:

-

Thoroughly mix 2,4,6-trihydroxyacetophenone, benzoic anhydride, and sodium benzoate in a round-bottom flask.

-

Heat the mixture under anhydrous conditions at 180-200°C for 4-6 hours.

-

Cool the reaction mixture and treat it with ethanol to dissolve the product.

-

Add aqueous potassium hydroxide to hydrolyze any unreacted anhydride and esters.

-

Boil the mixture for 30 minutes, then cool and acidify with dilute hydrochloric acid to precipitate the crude flavone.

-

Collect the solid by filtration, wash with water, and purify by recrystallization from ethanol.

Novel Synthetic Methodologies: Expanding the Chemical Space

While the classical methods are robust, the quest for milder reaction conditions, greater functional group tolerance, and novel substitution patterns has driven the development of new synthetic strategies.

Intramolecular Wittig Reaction: A Modern Approach

A notable modern approach involves an intramolecular Wittig reaction of an acylphosphorane derived from an O-acylsalicylic acid.[6] This method offers a one-pot synthesis of chromones under relatively mild conditions.

Mechanism and Rationale: The key step is the intramolecular olefination of an ester carbonyl by a phosphorus ylide. The silyl ester of the O-acylsalicylic acid reacts with a silylated phosphorus ylide to generate an acylphosphorane intermediate, which then undergoes cyclization to form the chromone ring.[6] The reaction is often high-yielding, with reported yields in the range of 55-80%.[6]

Experimental Workflow: Intramolecular Wittig Reaction

Caption: Workflow for the synthesis of this compound derivatives via an intramolecular Wittig reaction.

Data Presentation: A Comparative Overview of Synthetic Methods

The choice of synthetic route often depends on the desired substitution pattern, available starting materials, and desired scale. The following table provides a comparative summary of the discussed methods.

| Synthetic Method | Key Starting Materials | Reagents & Conditions | Typical Yields | Advantages | Disadvantages |

| Baker-Venkataraman Rearrangement & Cyclization | o-Hydroxyacetophenones, Acyl Chlorides | 1. Base (e.g., KOH, Pyridine) 2. Acid (e.g., H₂SO₄, Acetic Acid) | 60-90% | High yields, reliable, versatile for various substitutions. | Two-step process, can require harsh conditions. |

| Allan-Robinson Reaction | o-Hydroxyaryl Ketones, Aromatic Anhydrides | High temperatures (180-200°C) | 40-70% | Direct synthesis of flavones. | Requires high temperatures, limited to flavone synthesis. |

| Intramolecular Wittig Reaction | O-Acylsalicylic Acids | Silylated Phosphorus Ylide | 55-80%[6] | Milder conditions, one-pot procedure.[6] | Requires specialized Wittig reagent. |

Structural Characterization of this compound Derivatives

The unambiguous identification of the synthesized compounds is crucial. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a this compound derivative typically shows a characteristic downfield singlet for the C-5 hydroxyl proton (δ 12.0-13.0 ppm) due to strong intramolecular hydrogen bonding. The protons on the chromone core and any substituents will appear in their expected regions.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the C-4 carbonyl carbon at around δ 180-185 ppm. The chemical shifts of the other carbons in the chromone skeleton provide valuable structural information.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band for the C=O stretching vibration of the C-4 carbonyl group, typically in the range of 1650-1610 cm⁻¹. The intramolecularly hydrogen-bonded O-H stretch of the C-5 hydroxyl group appears as a broad band in the region of 3200-2500 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.[10][11]

Spectroscopic Data Summary for 5-Hydroxy-2-phenyl-4H-chromen-4-one

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ 12.75 (s, 1H, 5-OH), 7.90-7.30 (m, aromatic protons), 6.80 (s, 1H, H-3) |

| ¹³C NMR (CDCl₃) | δ 182.5 (C-4), 164.0 (C-2), 162.5 (C-7), 157.0 (C-9), 110.0 (C-3) |

| IR (KBr, cm⁻¹) | 3000-2600 (br, O-H), 1650 (C=O), 1615, 1580 (C=C) |

| MS (EI) | m/z 238 (M⁺) |

Conclusion and Future Perspectives

The synthesis of this compound derivatives remains a vibrant area of research, driven by their significant biological potential. While classical methods like the Baker-Venkataraman and Allan-Robinson reactions continue to be workhorses in the field, the development of novel, more efficient, and milder synthetic routes is crucial for expanding the accessible chemical space. The intramolecular Wittig reaction exemplifies the progress in this area. Future efforts will likely focus on the development of catalytic and enantioselective methods to access chiral this compound derivatives, further unlocking their therapeutic potential. This guide provides a solid foundation for researchers to build upon in their quest for the next generation of chromone-based therapeutics.

References

-

Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823. [Link]

-

Bansal, M., Kaur, K., Taneja, J., & Kaur, L. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). [Link]

-

Jung, M. E., & Lazarova, T. I. (1997). A very mild and efficient method for the synthesis of 2-alkyl- and 2-aryl-4H-chromen-4-ones. The Journal of Organic Chemistry, 62(6), 1553–1554. [Link]

-

SpectraBase. (n.d.). 5-Hydroxy-2-hydroxymethyl-4H-chromen-4-one. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

- Keri, R. S., Hosamani, K. M., Shingalapur, R. V., & Hugar, M. H. (2010). A novel one-pot synthesis of 2-amino-4H-chromenes and their antimicrobial and antioxidant activity. Bioorganic & Medicinal Chemistry Letters, 20(2), 547–551.

-

Ellis, G. P. (2008). Hydroxychromones. In Chemistry of Heterocyclic Compounds: Chromenes, Chromanones, and Chromones (Vol. 31, pp. 633–689). [Link]

-

Santos, C. M. M., & Silva, A. M. S. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012 − 2021). In Advances in Heterocyclic Chemistry (Vol. 136, pp. 159-241). [Link]

-

Innovare Academic Sciences. (2018). A REVIEW ON THE SYNTHETIC METHODOLOGIES OF CHROMONES. Asian Journal of Pharmaceutical and Clinical Research, 11(12), 43-50. [Link]

-

SpectraBase. (n.d.). 5-Hydroxy-2-hydroxymethyl-4H-chromen-4-one - Optional[MS (GC)] - Spectrum. [Link]

-

Fun, H. -K., Ooi, C. W., Kia, Y., & Arshad, S. (2009). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. [Link]

-

Lee, J. H., Kim, J. H., & Lee, S. H. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 597. [Link]

-

Taylor & Francis Online. (2018). Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1244-1252. [Link]

-

ETH Zurich Research Collection. (2021). 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2. [Link]

-

SciSpace. (2021). 1H, 13C and 15N chemical shift assignment of the stem-loop 5a from the 5. [Link]

-

SciSpace. (n.d.). advances in - heterocyclic chemistry. [Link]

-

Santos, C. M. M., & Silva, A. M. S. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012 − 2021). Advances in Heterocyclic Chemistry, 136, 159-241. [Link]

-

PubChem. (n.d.). Spectral Information. [Link]

-

Preprints.org. (2025). One-Pot Synthesis of Thiochromone and It's Derivatives. [Link]

-

Lee, J. H., Kim, J. H., & Lee, S. H. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 597. [Link]

-

Duchardt-Ferner, E., et al. (2021). 1H, 13C, 15N and 31P chemical shift assignment for stem-loop 4 from the 5′-UTR of SARS-CoV-2. Biomolecular NMR Assignments, 15(2), 377-385. [Link]

-

da Silva, A. C. A., et al. (2018). Complexes with Furyl-Substituted 3-Hydroxychromone: Synthesis, Characterization and Fluorescence Studies. Journal of the Brazilian Chemical Society, 29(10), 2096-2106. [Link]

Sources

- 1. 5-Hydroxy-7-methoxy-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A REVIEW ON THE SYNTHETIC METHODOLOGIES OF CHROMONES | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

The Enduring Scaffold: A Technical Guide to the Biological Activities of 4H-Chromen-4-ones

Foreword: The Privileged Chromone Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutic agents. The 4H-chromen-4-one, or chromone, scaffold is a quintessential example of such a "privileged structure."[1][2] Its deceptively simple bicyclic system, consisting of a benzene ring fused to a γ-pyrone ring, is a recurring motif in a vast array of natural products and synthetic compounds exhibiting a remarkable breadth of biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological properties of 4H-chromen-4-one derivatives, offering researchers, scientists, and drug development professionals a technical resource grounded in mechanistic insights and validated experimental protocols. We will delve into the core biological activities of this versatile scaffold, elucidating the underlying molecular pathways and providing practical, step-by-step methodologies for their investigation.

I. The Architectural Blueprint: Synthesis of the 4H-Chromen-4-one Scaffold

The therapeutic potential of any scaffold is intrinsically linked to the accessibility and versatility of its synthesis. Numerous methods have been developed to construct the 4H-chromen-4-one core, each with its own advantages regarding yield, substrate scope, and reaction conditions. A common and effective strategy is the intramolecular Wittig reaction.[3] This approach involves the reaction of silyl esters of O-acyl(aroyl)salicylic acids with (trimethylsilyl)methylenetriphenylphosphorane to form acylphosphoranes, which then undergo intramolecular cyclization to yield the desired chromone.[3] Another notable method is the palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes, which has proven efficient for creating a diverse library of functionalized flavonoids.[4][5] The choice of synthetic route is a critical first step, as it dictates the feasibility of generating a diverse library of analogues for structure-activity relationship (SAR) studies.

II. Anticancer Activity: Targeting the Malignant Phenotype

The cytotoxicity of 4H-chromen-4-one derivatives against various cancer cell lines is one of their most extensively studied biological properties.[6][7] These compounds have demonstrated efficacy against leukemia, breast cancer, lung cancer, and colon cancer cells.[6] The anticancer effects of chromone derivatives are often attributed to their ability to induce apoptosis, the programmed cell death that is frequently dysregulated in cancer.[6]

A. Mechanism of Action: Induction of Apoptosis

Many chromone derivatives exert their anticancer effects by triggering the intrinsic apoptotic pathway. This is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the permeabilization of the mitochondrial outer membrane. This, in turn, results in the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

VI. Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases represent a significant and growing health concern. Emerging evidence suggests that certain 4H-chromen-4-one derivatives may possess neuroprotective properties, offering potential therapeutic avenues for these debilitating conditions.

[8]#### A. In Vitro Models of Neurodegeneration

To study neuroprotection in a controlled environment, various in vitro models that mimic aspects of neurodegenerative processes are employed.

[9][10][11]* Oxygen-Glucose Deprivation (OGD): This model simulates ischemic conditions by depriving neuronal cultures of oxygen and glucose, leading to cell death. *[9] Oxidative Stress Induction: Neuronal cells are exposed to agents that induce oxidative stress, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to model conditions like Parkinson's disease.

-

Beta-Amyloid (Aβ) Toxicity: Primary neurons or neuronal cell lines are treated with Aβ peptides to model Alzheimer's disease pathology.

B. Experimental Protocol: Assessing Neuroprotection in an OGD Model

Step-by-Step Methodology:

-

Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Compound Pre-treatment: Pre-treat the cells with the chromone derivative for a specified duration.

-

OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in an anaerobic chamber.

-

Reperfusion: After the OGD period, return the cells to normal culture conditions (re-oxygenation and glucose-containing medium).

-

Viability Assessment: After a recovery period, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Compare the viability of cells treated with the chromone derivative to that of untreated cells subjected to OGD to determine the neuroprotective effect.

VII. Conclusion: The Future of Chromone-Based Drug Discovery

The 4H-chromen-4-one scaffold continues to be a cornerstone in the development of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities associated with its derivatives make it an attractive starting point for drug discovery programs. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of novel chromone compounds. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, we can anticipate the emergence of next-generation chromone-based drugs with enhanced potency, selectivity, and clinical efficacy.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Frontiers | In vitro Model Systems for Studies Into Retinal Neuroprotection [frontiersin.org]

- 11. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]

Investigating the mechanism of action of 5-hydroxy-4H-chromen-4-one.

An In-Depth Technical Guide to Investigating the Mechanism of Action of 5-hydroxy-4H-chromen-4-one

Foreword: From Bioactive Scaffold to Mechanistic Understanding

The 4H-chromen-4-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral effects.[1][2][3] Within this family, this compound presents a foundational structure for exploration.[4][5] While preliminary screenings may hint at its potential, a deep, mechanistic understanding is paramount for its translation into a valuable molecular probe or a therapeutic lead.

This guide eschews a simple, linear protocol. Instead, it presents a dynamic, integrated strategy for elucidating the mechanism of action (MoA) of this compound. We will navigate from broad, hypothesis-generating techniques to the granular details of target validation and pathway analysis, emphasizing the causal logic that underpins each experimental choice. The objective is to empower researchers, scientists, and drug development professionals with a robust framework for moving beyond phenotypic observation to precise molecular insight.

Section 1: Unveiling the Target - A Strategy for Molecular Identification

The foundational step in any MoA study is to identify the direct molecular target(s) of the compound.[6][7] An unbiased, systematic approach is critical to avoid confirmation bias and uncover novel interactions. Our strategy integrates affinity-based proteomics with biophysical validation, creating a self-validating workflow to confidently identify and confirm the binding partners of this compound.

Logical Workflow: Target Identification & Validation

The following workflow provides a high-level overview of our comprehensive approach to target identification.

Caption: Workflow for unbiased target identification and validation.

Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique acts as a molecular "fishing" expedition to isolate proteins that physically interact with our compound of interest from a complex cellular lysate.[8]

Causality: By immobilizing the compound on a solid support, we can selectively capture its binding partners. Proteins that bind non-specifically to the matrix are washed away, enriching for true interactors. Using the parent compound in a soluble form to competitively elute the bound proteins provides a crucial layer of validation, as only specifically bound proteins should be displaced.

Step-by-Step Methodology:

-

Synthesis of an Immobilized Probe:

-

Rationale: A linker must be attached to the this compound structure at a position that does not interfere with its biological activity. This often requires preliminary Structure-Activity Relationship (SAR) studies. For this scaffold, derivatization could be explored at positions less critical for its known anti-inflammatory effects, such as the C2 position, if unsubstituted.

-

Procedure:

-

Synthesize a derivative of this compound containing a reactive functional group (e.g., a carboxylic acid or an amine) on a linker arm.

-

Covalently couple this derivative to NHS-activated Sepharose beads according to the manufacturer's protocol.

-

Prepare a control column using beads that have been treated with the linker and quenching agent alone to identify non-specific binders.

-

-

-

Cell Lysate Preparation:

-

Rationale: The choice of cell line should be guided by the compound's observed phenotypic effects. For a suspected anti-inflammatory agent, a macrophage cell line like RAW 264.7 is appropriate.[9]

-

Procedure:

-

Culture RAW 264.7 cells to ~80-90% confluency.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitor cocktails.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration using a BCA assay.

-

-

-

Affinity Chromatography:

-

Procedure:

-

Incubate ~10-20 mg of the clarified cell lysate with the compound-coupled beads (and control beads in parallel) for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer (at least 5 washes with 10 column volumes each) to remove non-specifically bound proteins.

-

Elute the specifically bound proteins by incubating the beads with a high concentration (e.g., 100 µM) of free, soluble this compound for 1 hour at 4°C.

-

Collect the eluate. As a secondary, harsher elution, use a low pH buffer (e.g., 0.1 M glycine, pH 2.5) to strip any remaining tightly bound proteins.

-

-

-

Protein Identification by LC-MS/MS:

-

Procedure:

-

Concentrate and buffer-exchange the eluted protein samples.

-

Perform in-solution trypsin digestion of the proteins.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired spectra against a relevant protein database (e.g., UniProt Mouse).

-

Prioritize candidates that are significantly enriched in the specific elution compared to the control column.

-

-

Section 2: Functional Characterization of Target Engagement

Identifying a binding partner is not sufficient; we must demonstrate that this interaction leads to a functional consequence. This section details the protocols for quantifying the compound's effect, assuming the identified target is an enzyme—a common target for small molecules.

Protocol 2: In Vitro Enzyme Inhibition Kinetics

Causality: These assays are performed in a purified, cell-free system to directly measure the effect of the compound on the enzyme's catalytic activity.[10] By systematically varying the concentrations of both the substrate and our inhibitor, we can determine not only the potency of inhibition (IC₅₀) but also the specific mechanism by which it inhibits the enzyme (e.g., competitive, non-competitive).[11][12] This provides definitive proof of functional engagement.

Step-by-Step Methodology:

-

Determining the IC₅₀ (Half-Maximal Inhibitory Concentration):

-

Rationale: This determines the concentration of this compound required to reduce the enzyme's activity by 50%, providing a key measure of its potency.

-

Procedure:

-

Prepare a series of reaction mixtures in a 96-well plate. Each well should contain a fixed concentration of the purified target enzyme and its substrate (typically set at the substrate's Kₘ value).[13]

-

Add a range of concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction and monitor product formation over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).[14] Ensure you are measuring the initial reaction velocity (linear phase).[13]

-

Plot the initial reaction velocity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

-

-

Determining the Mode of Inhibition:

-

Rationale: This experiment elucidates how the inhibitor interacts with the enzyme. For example, a competitive inhibitor binds to the same active site as the substrate, while a non-competitive inhibitor binds elsewhere.[15]

-

Procedure:

-

Set up a matrix of reactions where both the substrate concentration and the inhibitor concentration are varied.

-

Use several fixed concentrations of this compound (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

-

For each inhibitor concentration, measure the initial reaction velocity across a range of substrate concentrations (e.g., 0.2x Kₘ to 5x Kₘ).[13]

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

-

Analyze the plot:

-

Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

-

Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

-

Uncompetitive Inhibition: Lines are parallel.

-

Mixed Inhibition: Lines intersect in the upper-left quadrant.

-

-

-

Data Presentation: Enzyme Kinetic Parameters

Summarize all quantitative data in a structured table for clear comparison.

| Parameter | Value | Description |

| IC₅₀ | [e.g., 5.2 ± 0.4 µM] | Concentration for 50% inhibition at Kₘ substrate concentration. |

| Kᵢ | [e.g., 2.1 ± 0.3 µM] | Inhibition constant, a measure of inhibitor binding affinity. |

| Mode of Inhibition | [e.g., Competitive] | Determined from Lineweaver-Burk plot analysis. |

Section 3: Probing the Cellular Response - Signaling Pathway Analysis

With a validated target and a quantified in vitro effect, the investigation must return to a cellular context. This step is crucial to confirm that the compound engages its target within the complex cellular environment and produces the anticipated downstream effect. Based on literature for analogous compounds, a primary suspected mechanism for a chromenone is the modulation of inflammatory pathways.[9][16][17]

The NF-κB Signaling Pathway: A Key Inflammatory Hub

The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes like iNOS and COX-2.[16] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Protocol 3: NF-κB Luciferase Reporter Assay

Causality: This cell-based assay provides a quantitative readout of NF-κB transcriptional activity.[18] Cells are engineered to express luciferase, an enzyme that produces light, under the control of an NF-κB-responsive promoter. A reduction in light output in the presence of the compound and an inflammatory stimulus (like LPS) directly indicates inhibition of the pathway.

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Procedure:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Co-transfect the cells with a plasmid containing the firefly luciferase gene downstream of an NF-κB response element and a control plasmid constitutively expressing Renilla luciferase (for normalization). Use a suitable transfection reagent.

-

Allow cells to recover for 24 hours post-transfection.

-

-

-

Compound Treatment and Stimulation:

-

Procedure:

-

Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to activate the NF-κB pathway. Include an unstimulated control and an LPS-only control.

-

Incubate for an additional 6-8 hours.

-

-

-

Luciferase Assay:

-

Procedure:

-

Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's protocol.

-

Calculate the normalized NF-κB activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each well.

-

Plot the normalized activity against the compound concentration to determine the IC₅₀ for pathway inhibition.

-

-

Conclusion and Forward Outlook

This guide has outlined a rigorous, multi-faceted approach to deconstruct the mechanism of action of this compound. By integrating unbiased target discovery with quantitative functional assays and cell-based pathway analysis, we can build a cohesive and evidence-based model of the compound's activity.

The journey does not end here. Positive findings from this workflow would necessitate progression into more complex biological systems. Future directions would include validating the mechanism in primary immune cells, investigating potential off-target effects through broader kinase or receptor screening panels, and ultimately, testing for efficacy and target engagement in preclinical in vivo models of inflammation.[19][20] This structured, iterative process of hypothesis, testing, and refinement is the hallmark of robust drug discovery and development.

References

Sources

- 1. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 3. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Hydroxy-7-methoxy-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetmol.cn [targetmol.cn]

- 6. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 8. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 9. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 11. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 12. Khan Academy [khanacademy.org]

- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 15. teachmephysiology.com [teachmephysiology.com]

- 16. khu.elsevierpure.com [khu.elsevierpure.com]

- 17. Evidence that the anti-inflammatory effect of 4-aryl-4H-chromenes is linked to macrophage repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. mdpi.com [mdpi.com]

- 20. The Experimentalist’s Guide to Machine Learning for Small Molecule Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Strategies for target identification of antimicrobial natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 23. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - AR [thermofisher.com]

- 26. シグナルパスウェイのアッセイ [promega.jp]

- 27. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]

- 28. researchgate.net [researchgate.net]

- 29. Enzyme assay - Wikipedia [en.wikipedia.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. scispace.com [scispace.com]

- 36. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. The thiol reactivity of the oxidation product of 3,5,7-trihydroxy-4H-chromen-4-one containing flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties and structural elucidation of 5-hydroxy-4H-chromen-4-one.

An In-Depth Technical Guide to 5-hydroxy-4H-chromen-4-one: Physicochemical Properties and Structural Elucidation

Authored by: A Senior Application Scientist

Foreword: The Chromone Core in Modern Drug Discovery

The 4H-chromen-4-one (chromone) scaffold is a privileged heterocyclic system that forms the structural backbone of numerous natural products and synthetic compounds of significant medicinal interest.[1] Its unique electronic and structural features make it a versatile template for designing therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3] Among the vast family of chromone derivatives, this compound stands out as a fundamental building block. The strategic placement of the C5 hydroxyl group establishes an intramolecular hydrogen bond with the C4 carbonyl oxygen, a feature that profoundly influences the molecule's planarity, reactivity, and interaction with biological targets.[4]

This technical guide provides a comprehensive exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, detail the multi-faceted spectroscopic techniques required for its unambiguous structural elucidation, and provide field-proven experimental protocols. The causality behind each analytical choice is explained to provide a deeper understanding of the molecule's behavior and to equip researchers with the practical knowledge needed for its application in a laboratory setting.

Physicochemical Profile

The physical and chemical properties of a compound are foundational to its handling, formulation, and mechanism of action. This compound is a solid at room temperature with characteristics largely dictated by its rigid, planar structure and the presence of hydrogen-bonding moieties.

| Property | Value | Source |

| Molecular Formula | C₉H₆O₃ | [5] |

| Molecular Weight | 162.14 g/mol | [6] |

| CAS Number | 3952-69-0 | [6] |

| Appearance | Solid (e.g., Yellow or White) | [7] |

| Melting Point | Data for derivatives suggest >90°C | [7][8] |

| XlogP (Predicted) | 2.0 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

Note: Specific values like melting point can vary based on purity and crystalline form. The data for derivatives like 2-phenyl-4H-chromen-4-one (m.p. 95-96 °C) and 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one (m.p. 329.5°C) provide a contextual range.[7][8]

Structural Elucidation: A Multi-Technique Approach

Confirming the structure of this compound requires a synergistic application of several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique to confirm the molecular weight of the synthesized compound. For this compound (C₉H₆O₃), high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ at approximately m/z 163.03898, confirming its elemental composition.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is indispensable for identifying the key functional groups. The spectrum is dominated by two critical features:

-

O-H Stretch: A broad band in the region of 3000-3700 cm⁻¹ is characteristic of the hydroxyl group. Its broadness is due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1640-1650 cm⁻¹ corresponds to the carbonyl (ketone) group of the γ-pyrone ring.[7][9] The position of this peak is slightly lowered from a typical ketone due to conjugation with the aromatic system and the intramolecular hydrogen bond.

-

C=C Aromatic Stretch: Multiple sharp bands in the 1450-1610 cm⁻¹ region confirm the presence of the aromatic benzene ring.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number and connectivity of hydrogen atoms. For the this compound core, one would expect:

-

A downfield singlet for the hydroxyl proton (-OH), though its chemical shift can be variable and it may be broadened.[10]

-

Distinct signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the benzene and pyrone rings. The coupling patterns (doublets, triplets) between these protons are crucial for assigning their specific positions. For example, related chromone structures show characteristic doublets and multiplets in this region.[7][10]

-

-

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data by showing all unique carbon environments. Key expected signals include:

-

A signal far downfield (δ > 175 ppm) for the carbonyl carbon (C4).[7]

-

Multiple signals in the aromatic/olefinic region (δ 100-165 ppm) for the carbons of the fused ring system.[7][11] The carbon attached to the hydroxyl group (C5) and the carbons of the pyrone ring (C2, C3) will have characteristic shifts.

-

X-ray Crystallography

For an ultimate, unambiguous structural proof, single-crystal X-ray diffraction is the gold standard. This technique provides precise 3D coordinates of each atom in the crystal lattice. Studies on closely related chromone derivatives have confirmed the essential planarity of the chromene ring system.[4] Crucially, crystallography can measure the bond length and angle of the intramolecular O-H···O hydrogen bond between the C5 hydroxyl group and the C4 carbonyl oxygen, which is a defining feature of this molecule's structure and reactivity.[4][12]

Synthesis Overview

The synthesis of the 4H-chromen-4-one core can be achieved through several established methods. A common and effective approach is the Baker-Venkataraman rearrangement. The general process involves:

-

Acylation: A 2-hydroxyacetophenone is acylated to form an ester.

-

Rearrangement: The ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone intermediate.

-

Cyclization: An acid-catalyzed intramolecular cyclization (dehydration) of the diketone yields the final 4H-chromen-4-one ring system.[13]

Alternative modern methods, such as those involving intramolecular Wittig reactions, have also been developed to provide efficient, one-pot routes to this important scaffold.[14]

Biological Significance and Applications

The this compound scaffold is not merely a chemical curiosity; it is a key pharmacophore in drug discovery. The chromone nucleus is associated with a broad spectrum of biological activities. Derivatives have been investigated as:

-

Anticancer Agents: Many flavonoids containing the chromone core exhibit cytotoxic activity against various cancer cell lines.[3]

-

Anti-inflammatory Agents: Chromones are known to inhibit the release of inflammatory mediators.[2]

-

Antimicrobial Agents: The scaffold has been incorporated into compounds showing activity against bacteria and fungi.[1][3]

-

Enzyme Inhibitors: The rigid structure is suitable for fitting into the active sites of enzymes, and derivatives have been developed as potent inhibitors, for example, of interleukin-5.[15]

The development of novel chromen-4-one derivatives is an active area of research for treating conditions ranging from tuberculosis to neurodegenerative diseases and cancer.[16][17]

Experimental Protocols (Self-Validating Systems)

The following protocols are standardized procedures for the characterization of this compound.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the elemental composition and molecular weight.

-

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

-

Procedure:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy (<5 ppm).

-

Validation: The observed m/z for the [M+H]⁺ ion should match the theoretical calculated mass for C₉H₇O₃⁺ (163.03898) within the instrument's mass accuracy tolerance.

-

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify key functional groups.

-

Instrumentation: FTIR Spectrometer with a KBr disk accessory or Attenuated Total Reflectance (ATR) accessory.

-

Procedure (KBr Disk):

-

Mix ~1 mg of the finely ground sample with ~100 mg of dry, spectroscopic grade KBr powder.

-

Press the mixture in a hydraulic press to form a transparent pellet.

-

Acquire a background spectrum of the empty sample chamber.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Validation: The resulting spectrum should clearly show the characteristic absorption bands for the O-H stretch (~3000-3700 cm⁻¹), C=O stretch (~1650 cm⁻¹), and aromatic C=C stretches (1450-1610 cm⁻¹), consistent with reference spectra for similar compounds.[7][9]

-

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the complete C-H framework of the molecule.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Procedure:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.

-

Acquire a ¹H NMR spectrum. Use standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

-

Acquire a ¹³C NMR spectrum. This will require a longer acquisition time (hundreds or thousands of scans).

-

Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

-

Validation: The number of signals, their chemical shifts, their integration (for ¹H), and their coupling patterns must be fully consistent with the proposed structure of this compound. Comparison with published data for analogous structures is essential for confident assignment.[7][10]

-

Conclusion

This compound is a molecule of fundamental importance, bridging the gap between natural product chemistry and modern medicinal chemistry. Its rigid, planar structure, stabilized by a key intramolecular hydrogen bond, provides a robust scaffold for further chemical modification. A thorough understanding of its physicochemical properties, gained through a systematic and multi-faceted approach to structural elucidation, is paramount for any researcher aiming to exploit its therapeutic potential. The combination of mass spectrometry, IR spectroscopy, and multi-nuclear NMR provides a self-validating system for its unambiguous characterization, paving the way for its use in the rational design of next-generation therapeutic agents.

References

-

5-Hydroxy-2-hydroxymethyl-4H-chromen-4-one - SpectraBase. (n.d.). Retrieved from [Link]

- Brito, I., Bórquez, J., Loyola, L. A., & López-Rodríguez, M. (2008). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(1), o143.

-

5-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one. (n.d.). PubChem. Retrieved from [Link]

- Brito, I., Bórquez, J., Loyola, L. A., & López-Rodríguez, M. (2007). 5-Hydroxy-7-methoxy-4H-chromen-4-one.

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Ali, A., Khan, S. U., et al. (2022). Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. Journal of Biomolecular Structure and Dynamics, 41(15), 7248-7261.

- Venkateswararao, E., Sharma, V. K., et al. (2013). Design and synthesis of novel chromenone derivatives as interleukin-5 inhibitors. Bioorganic & Medicinal Chemistry, 21(9), 2543-2550.

-

5-hydroxy-2-methyl-4H-chromen-4-one. (n.d.). PubChem. Retrieved from [Link]

- Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823.

- Silva, A. M. S., & Pinto, D. C. G. A. (2022). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 7(41), 36046–36065.

-

5-Hydroxy-2-methyl-4H-chromen-4-one. (n.d.). Chemsrc. Retrieved from [Link]

- Yang, Y. (2019). The crystal structure of 5,7-bis(2-hydroxyethoxy)-2-phenyl-4H-chromen-4-one, C19H18O6. Zeitschrift für Kristallographie - New Crystal Structures, 234(4), 661-663.

-

5,8-dihydroxy-2-phenyl-4H-chromen-4-one. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

- Santos, C. M. M., & Silva, A. M. S. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012 − 2021).

- Santos, C. M. M., & Silva, A. M. S. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012 − 2021).

- Hinz, S., et al. (2019). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega, 4(2), 4259–4275.

- da Silva, G. N., et al. (2024).

- Kadioglu, O., et al. (2021). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry, 21(14), 1851-1858.

- Synthesis and spectral analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one. (2022). Journal of Chemical and Pharmaceutical Research, 14(1), 1-5.

- Silva, A. M. S., & Pinto, D. C. G. A. (2022). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 7(41), 36046–36065.

- Arshad, S., et al. (2016). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Journal of Chemical Crystallography, 46, 223–228.

-

This compound (C9H6O3). (n.d.). PubChemLite. Retrieved from [Link]

-

-

7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). Retrieved from [Link]

-

-

H NMR of Compound 9'. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Lee, H., et al. (2020). Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. Bioorganic & Medicinal Chemistry Letters, 30(5), 126966.

- Klymchenko, A. S., et al. (2003). 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 59(12), o1929–o1930.

-

5,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one at BMRB. (n.d.). BMRB. Retrieved from [Link]

-

Course Notes on the Interpretation of Infrared and Raman Spectra. (n.d.). ResearchGate. Retrieved from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

-

5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Hydroxy-7-methoxy-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C9H6O3) [pubchemlite.lcsb.uni.lu]

- 6. targetmol.cn [targetmol.cn]

- 7. rsc.org [rsc.org]

- 8. 491-70-3 Cas No. | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one | Matrix Scientific [matrixscientific.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. bmse001173 5,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one at BMRB [bmrb.io]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]

- 15. Design and synthesis of novel chromenone derivatives as interleukin-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anticancer Potential of 5-hydroxy-4H-chromen-4-one Derivatives

Foreword: The Privileged Scaffold in Oncology

The 4H-chromen-4-one, or chromone, skeleton is a recurring motif in a vast number of naturally occurring and synthetic bioactive compounds.[1][2][3] This benzo-γ-pyrone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity.[2][4] Among the various substituted chromones, derivatives bearing a hydroxyl group at the C-5 position have garnered significant attention for their potent and diverse anticancer activities.[5] The intramolecular hydrogen bond between the 5-hydroxy group and the 4-carbonyl oxygen imparts a planar conformation to the molecule, which is crucial for its biological activity.[6] This guide provides a comprehensive overview of the mechanisms of action, structure-activity relationships, and experimental evaluation of 5-hydroxy-4H-chromen-4-one derivatives as promising candidates in the landscape of modern oncology drug discovery.

Mechanisms of Anticancer Action: A Multi-pronged Assault on Malignancy

The anticancer efficacy of this compound derivatives is not attributed to a single mode of action but rather to a complex interplay of multiple mechanisms that collectively disrupt cancer cell proliferation and survival.[3][7] These compounds have been shown to induce cytotoxicity, curb metastasis and angiogenesis, and modulate the immune response.[7]

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Some derivatives have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, thereby shifting the cellular balance towards apoptosis.[8][9] This disruption of the mitochondrial pathway of apoptosis leads to the release of cytochrome c and the subsequent activation of caspases, the executioners of cell death.[8][9]

Caption: Mitochondrial apoptosis pathway induced by this compound derivatives.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Uncontrolled cell division is a hallmark of cancer. This compound derivatives have been demonstrated to interfere with the cell cycle, leading to arrest at specific checkpoints, most notably the G2/M phase.[10][11] This arrest prevents cancer cells from entering mitosis, thereby inhibiting their proliferation. The mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[10] Some studies suggest that this cell cycle inhibition is linked to the pro-oxidant properties of these compounds, which can cause DNA damage and trigger checkpoint activation.[10]

Inhibition of Kinases and Other Key Enzymes

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of oncogenesis. Several 4H-chromen-4-one derivatives have been identified as potent inhibitors of various protein kinases, including BRAF kinase, protein kinase CK2, and Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs).[12][13][14] By blocking the activity of these kinases, these compounds can disrupt the signaling cascades that promote cancer cell growth, survival, and metastasis.[15] Furthermore, some derivatives have shown inhibitory activity against other critical enzymes like telomerase, which is essential for maintaining the length of telomeres and enabling the immortality of cancer cells.[16][17][18]

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency

The anticancer activity of this compound derivatives is intricately linked to their chemical structure. The type, number, and position of substituents on the chromone core play a pivotal role in determining their pharmacological activities.[1]

-

The 5-Hydroxy Group: As previously mentioned, the 5-hydroxy group is a key feature, contributing to the planarity and chelating properties of the molecule, which are often essential for biological activity.[6]

-